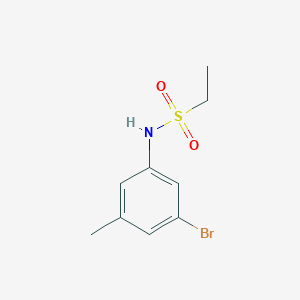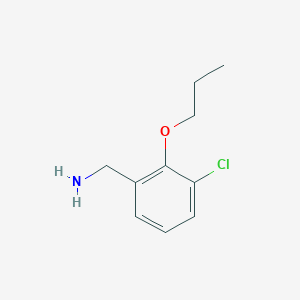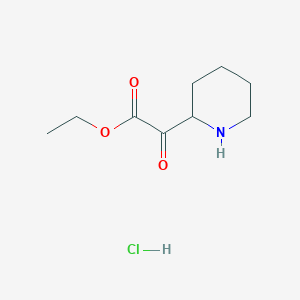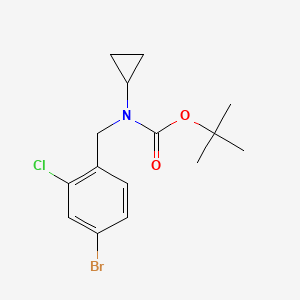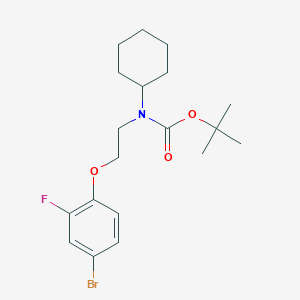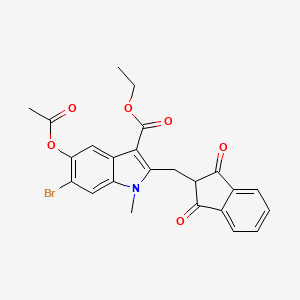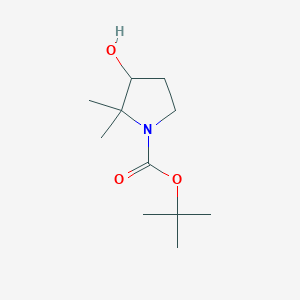
Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1497778-22-9 . It has a molecular weight of 215.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h8,13H,6-7H2,1-5H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater
This research focuses on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), which is related to the compound . The study identifies microorganisms in soil and groundwater capable of degrading ETBE aerobically and provides insights into the metabolic pathways and limitations associated with the biodegradation of ETBE. The presence of co-contaminants in soil and groundwater is noted to potentially affect the aerobic biodegradation of ETBE, either by limiting it or enhancing it through cometabolism (Thornton et al., 2020).
Synthetic Applications
Graphical Synthetic Routes of Vandetanib
The research reviews the synthetic routes of vandetanib, mentioning the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in its synthesis. It discusses the suitability of various industrial production synthetic routes for vandetanib, indicating the potential industrial applications of related tert-butyl compounds (Mi, 2015).
Thermophysical Properties
Review of thermophysical property measurements on mixtures containing MTBE, TAME, and other ethers with non-polar solvents
This study presents a comprehensive review of thermophysical properties of mixtures involving ethers such as MTBE, TAME, and ETBE, closely related to the compound . It addresses the interest in these ethers as gasoline additives for improving the octane rating and reducing exhaust pollution, suggesting the relevance of studying such compounds for industrial applications (Marsh et al., 1999).
Environmental Occurrence and Toxicity
Synthetic Phenolic Antioxidants A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity
This study reviews the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). It discusses the detection of such compounds in various environmental matrices and their toxicological impacts, highlighting the need for future studies to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h8,13H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYZGFMHPAODEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1497778-22-9 | |
| Record name | tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





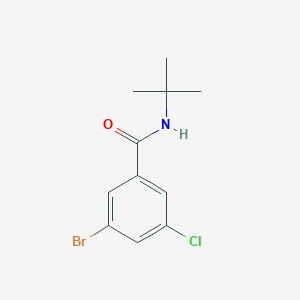

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)

